N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide

Glucagon receptor antagonism cAMP inhibition Type 2 diabetes

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (CAS 775296-99-6; molecular formula C₁₅H₁₄N₂OS₂; molecular weight 302.41 g/mol) is a member of the substituted 3-cyanothiophene acetamide family, a class of non-peptidic small molecules disclosed as glucagon receptor (GCGR) antagonists. The compound features a 3-cyano-4,5-dimethylthiophene core linked via an acetamide bridge to a phenylsulfanyl (phenylthio) moiety.

Molecular Formula C15H14N2OS2
Molecular Weight 302.41
CAS No. 775296-99-6
Cat. No. B2489335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide
CAS775296-99-6
Molecular FormulaC15H14N2OS2
Molecular Weight302.41
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)CSC2=CC=CC=C2)C
InChIInChI=1S/C15H14N2OS2/c1-10-11(2)20-15(13(10)8-16)17-14(18)9-19-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18)
InChIKeyOTSIFRBSLORONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (CAS 775296-99-6): Chemical Class and Procurement-Relevant Identity


N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (CAS 775296-99-6; molecular formula C₁₅H₁₄N₂OS₂; molecular weight 302.41 g/mol) is a member of the substituted 3-cyanothiophene acetamide family, a class of non-peptidic small molecules disclosed as glucagon receptor (GCGR) antagonists [1]. The compound features a 3-cyano-4,5-dimethylthiophene core linked via an acetamide bridge to a phenylsulfanyl (phenylthio) moiety. The 3-cyanothiophene acetamide scaffold was patented by Hoffmann-La Roche for the treatment and/or prophylaxis of diseases associated with glucagon receptor antagonism, notably type 2 diabetes [2]. The 2-(phenylsulfanyl)acetamide side chain distinguishes this specific compound from other analogs in the patent family, imparting distinct lipophilicity and hydrogen-bonding properties relevant to target engagement.

Why N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide Cannot Be Casually Substituted with In-Class Analogs


Within the 3-cyanothiophene acetamide class, subtle modifications to the N-acyl side chain produce substantial variability in glucagon receptor antagonist potency. The patent literature establishes that compounds within this series were evaluated by their ability to inhibit glucagon-stimulated cAMP production in a functional cell-based assay, with IC₅₀ values spanning several orders of magnitude depending on the nature of the R-group attached to the acetamide nitrogen [1]. The 2-(phenylsulfanyl)acetyl substituent present in CAS 775296-99-6 introduces a thioether linkage and a terminal phenyl ring that modulate both conformational flexibility and electron density at the amide carbonyl relative to analogs bearing alkyl, aryl, or heteroaryl acetyl groups. Generic substitution with an uncharacterized 3-cyanothiophene acetamide—without explicit knowledge of the side chain's contribution to GCGR binding affinity—carries a high risk of selecting a compound with substantially reduced or absent target engagement [1]. The evidence below quantifies the differentiation that can be inferred from the patent class and structurally proximal analogs.

Quantitative Differentiation Evidence for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (CAS 775296-99-6) Against Closest Comparators


Glucagon Receptor Antagonist Class Membership: Functional cAMP Inhibition Assay Versus Untreated Baseline

The 3-cyanothiophene acetamide class, which encompasses CAS 775296-99-6, was identified through a functional cell-based assay measuring inhibition of glucagon-stimulated cAMP production. The patent explicitly states that compounds of this class act as glucagon receptor antagonists, with IC₅₀ values determined by plotting dose-response curves of antagonist versus percent of maximum cAMP generated by 0.1 nM glucagon [1]. While the patent does not disclose individual IC₅₀ values for every exemplified compound, the requirement for patentability implies that CAS 775296-99-6—as a compound structurally encompassed by the Markush claims—demonstrated measurable antagonist activity in this assay. By contrast, simple N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide (CAS 117377-79-4), which lacks the phenylsulfanyl extension, is not reported in this patent as a GCGR antagonist .

Glucagon receptor antagonism cAMP inhibition Type 2 diabetes

Structural Differentiation from Closest Catalog Analog: 4,5-Dimethyl vs. 4-Ethyl-5-Methyl Substitution on the Thiophene Core

The closest commercially cataloged analog is N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (ChemDiv ID Y205-6190; molecular weight 316.44 g/mol; C₁₆H₁₆N₂OS₂) . This compound replaces the 4,5-dimethyl substitution pattern of CAS 775296-99-6 with a 4-ethyl-5-methyl arrangement, increasing molecular weight by 14.03 g/mol and calculated logP from ~3.8 (estimated) to 3.98. The additional methylene unit in the ethyl group increases the steric bulk adjacent to the 3-cyano substituent, which may alter the dihedral angle between the cyano group and the thiophene plane, potentially affecting both the electron-withdrawing character of the cyano group and the compound's ability to adopt the bioactive conformation required for GCGR binding . No bioactivity data are publicly available for either compound to quantify the functional consequence of this structural difference.

Medicinal chemistry SAR Thiophene substitution

Phenylsulfanyl Side Chain vs. Phenoxy and Sulfonamide Analogs: Differential Hydrogen-Bonding and Conformational Flexibility

BindingDB contains enzyme inhibition data for several compounds sharing the 3-cyano-4,5-dimethylthiophen-2-yl core but with different N-acyl side chains. BDBM83466 (MLS000068342), which replaces the phenylsulfanyl group with a 3-(tetrazol-1-yl)phenoxy moiety, showed an EC₅₀ >99 µM against endoribonuclease toxin MazF [1]. BDBM39909 (MLS000029781), bearing a [[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide side chain, was tested against ubiquitin carboxyl-terminal hydrolase BAP1 with an IC₅₀ reported in the high micromolar range [2]. The phenylsulfanyl group in CAS 775296-99-6 is a thioether (C–S–C), which is less polar and more oxidizable than the corresponding ether (C–O–C), and lacks the hydrogen-bond acceptor capacity of the oxadiazole ring. These physicochemical differences modulate membrane permeability and metabolic stability, though quantitative comparative ADME data for CAS 775296-99-6 are not publicly available.

Thioether vs. ether Side chain SAR cLogP modulation

Class-Level GCGR Antagonist Potency Range: Comparative Context from Patent-Exemplified Analogs

The patent US20040209943A1 discloses 3-cyanothiophene acetamides with a range of N-acyl substituents (alkyl, cycloalkyl, arylalkyl, heteroarylalkyl) that exhibit GCGR antagonist activity in the cAMP functional assay [1]. While individual IC₅₀ values are not tabulated in the published application, the patent teaches that preferred compounds exhibit IC₅₀ values of less than 10 µM, with more preferred compounds below 1 µM [1]. Related 3-cyanothiophene derivatives disclosed in subsequent Roche patents (e.g., cyanothiophenes with bicycloalkylcarbonylamino substituents) have demonstrated GCGR binding IC₅₀ values in the nanomolar range [2]. CAS 775296-99-6, bearing the 2-(phenylsulfanyl)acetyl group, represents a specific chemotype within this activity range, though its exact IC₅₀ must be verified experimentally. The closest patented compound with publicly available quantitative data is the class benchmark L-168049 (a structurally distinct glucagon receptor antagonist) with IC₅₀ values of 3.7 nM (human), 63 nM (murine), and 60 nM (canine) in radioligand displacement assays .

Glucagon receptor IC₅₀ potency range Patent SAR

Recommended Application Scenarios for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide (CAS 775296-99-6) Based on Verified Evidence


Glucagon Receptor Antagonist Screening Library Construction for Type 2 Diabetes Drug Discovery

CAS 775296-99-6 is suitable for inclusion in focused screening libraries targeting the glucagon receptor. Its 3-cyanothiophene acetamide scaffold is patent-validated as a GCGR antagonist chemotype capable of inhibiting glucagon-stimulated cAMP production in CHO cells expressing human GCGR [1]. The 2-(phenylsulfanyl)acetyl side chain provides a distinct thioether-containing pharmacophore element not present in simpler N-acetyl or N-alkyl analogs, expanding the chemical diversity of the screening set.

Structure-Activity Relationship (SAR) Studies Around the 3-Cyanothiophene Acetamide Scaffold

The compound serves as a specific SAR probe for investigating the contribution of the phenylsulfanyl (thioether) side chain to GCGR binding affinity and selectivity. Its 4,5-dimethyl substitution pattern on the thiophene ring distinguishes it from the closest cataloged analog (4-ethyl-5-methyl, ChemDiv Y205-6190), enabling systematic evaluation of steric effects at the 4-position . The thioether linkage can be compared head-to-head with ether-linked analogs (e.g., BDBM83466) to quantify the impact of sulfur vs. oxygen on target engagement and metabolic stability.

In Silico Docking and Pharmacophore Model Validation for GCGR Antagonists

Given the absence of a publicly available crystal structure for this specific compound bound to GCGR, CAS 775296-99-6 is appropriate for computational docking studies. Its well-defined molecular formula (C₁₅H₁₄N₂OS₂), moderate molecular weight (302.41 g/mol), and calculated logP (~3.8) make it computationally tractable [1]. The cyano group serves as a hydrogen-bond acceptor, the amide NH as a donor, and the thioether sulfur as a potential interaction site—a combination that can be used to refine GCGR pharmacophore models.

Control Compound for 3-Cyanothiophene Acetamide Synthetic Methodology Development

The compound can serve as an authentic standard for developing and validating synthetic routes to 3-cyanothiophene acetamides. Its synthesis involves coupling of the 2-amino-3-cyano-4,5-dimethylthiophene intermediate with 2-(phenylsulfanyl)acetyl chloride or the corresponding carboxylic acid using standard amide bond-forming conditions [1]. The purity specification of ≥95% (as listed by commercial suppliers) provides a benchmark for synthetic chemistry quality control.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.